OTS514 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

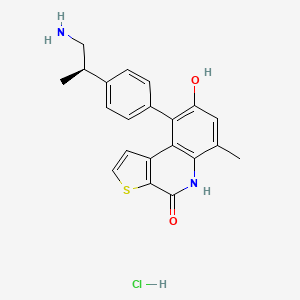

IUPAC Name |

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRMBOOBXSZSP-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OTS514 Hydrochloride: A Potent Inhibitor of TOPK for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 hydrochloride is a novel and highly potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3][4] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor patient prognosis.[5] Its role in crucial cellular processes such as mitosis, cell cycle progression, and the maintenance of cancer stem cells has positioned it as a compelling target for anticancer drug development.[5][6] OTS514 has demonstrated significant preclinical anti-tumor activity across a range of malignancies, including lung, ovarian, kidney, and hematological cancers, by inducing cell cycle arrest and apoptosis.[1][2][5][7] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Primary Target: T-LAK Cell-Originated Protein Kinase (TOPK)

The primary molecular target of OTS514 is T-LAK cell-originated protein kinase (TOPK).[1][2][3][4] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a pivotal role in cytokinesis.[6] Dysregulation of TOPK expression and activity is a hallmark of numerous cancers, where it contributes to tumor progression through the activation of multiple signaling pathways that promote sustained growth, proliferation, and evasion of cell death.[2] OTS514 exhibits high potency against TOPK, with a median inhibitory concentration (IC50) in the low nanomolar range.[1][3][4][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of OTS514

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| TOPK (cell-free) | Kinase Assay | 2.6 | [1][3][4][8] |

| Kidney Cancer | |||

| VMRC-RCW | Growth Inhibition | 19.9 - 44.1 | [1] |

| Caki-1 | Growth Inhibition | 19.9 - 44.1 | [1] |

| Caki-2 | Growth Inhibition | 19.9 - 44.1 | [1] |

| 769-P | Growth Inhibition | 19.9 - 44.1 | [1] |

| 786-O | Growth Inhibition | 19.9 - 44.1 | [1] |

| Ovarian Cancer | Growth Inhibition | 3.0 - 46 | [1] |

| Small Cell Lung Cancer (SCLC) | Growth Inhibition | 0.4 - 42.6 | [2][9] |

| Oral Squamous Carcinoma Cells | Cell Survival | Dose-dependent decrease | [10] |

| Human Myeloma Cell Lines (HMCLs) | Cell Viability (MTT) | Nanomolar concentrations | [5][7] |

Table 2: In Vivo Efficacy of OTS514 and its Analogue OTS964

| Cancer Model | Compound | Dosing Regimen | Key Findings | Reference |

| Human Lung Cancer (LU-99) Xenograft | OTS964 (liposomal) | Intravenous, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. | |

| Human Lung Cancer (LU-99) Xenograft | OTS964 | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | |

| Ovarian Cancer (ES-2) Dissemination Xenograft | OTS514 | Oral administration | Significantly elongated overall survival (P < 0.001). | [1] |

| Multiple Myeloma Xenograft | OTS964 | 100 mg/kg, oral, 5 days per week | Reduced tumor size by 48%-81%. | [5][6] |

| HSC-2-derived Tumor Xenograft | OTS514 | Administration | Suppressed tumor growth. | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of OTS514 on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., human myeloma cell lines) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Western Blot Analysis

This protocol is designed to detect changes in protein expression and phosphorylation in response to OTS514 treatment.

-

Cell Lysis: Treat cells with OTS514 at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, FOXM1, cleaved PARP, p-AKT, AKT, p-p38, p38, p-IκBα, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of OTS514.

-

Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old. Allow for an acclimatization period of at least one week.

-

Cell Preparation: Culture human cancer cells (e.g., LU-99 lung cancer cells) to 80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (width^2 x length) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer OTS514 or its analogue (e.g., OTS964) via the desired route (e.g., oral gavage or intravenous injection) according to the specified dosing schedule. The control group receives the vehicle.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting). Monitor for signs of toxicity, such as changes in weight, behavior, and hematological parameters.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TOPK signaling pathway and the inhibitory action of OTS514.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a promising anti-cancer agent that potently and specifically targets TOPK. Preclinical studies have demonstrated its efficacy in a variety of cancer models, highlighting its potential for clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of OTS514 and other TOPK inhibitors. The disruption of multiple pro-survival signaling pathways by OTS514 provides a strong rationale for its evaluation in clinical trials, both as a monotherapy and in combination with existing cancer treatments.[5][7]

References

- 1. ijbs.com [ijbs.com]

- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

OTS514 Hydrochloride: A Technical Guide to a Potent TOPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide array of human cancers and correlates with poor prognosis. Its pivotal role in orchestrating critical cellular processes, most notably cytokinesis, makes it an attractive target for anticancer therapy. OTS514 has demonstrated significant preclinical anti-tumor activity across various cancer models by inducing cell cycle arrest, apoptosis, and disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of OTS514, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Introduction

T-LAK cell-originated protein kinase (TOPK) is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1] Under normal physiological conditions, TOPK expression is tightly restricted to proliferating tissues. However, its aberrant overexpression is a common feature in numerous malignancies, including but not limited to, lung, breast, ovarian, kidney, and multiple myeloma.[2][3] This overexpression is functionally implicated in tumorigenesis, promoting cell proliferation, and inhibiting apoptosis. A critical function of TOPK is its role in the final stages of cell division, specifically in the process of cytokinesis.[1][4] Inhibition of TOPK leads to defects in this process, resulting in aneuploidy and subsequent apoptotic cell death, a mechanism that can be selectively exploited to target rapidly dividing cancer cells.

OTS514 has emerged as a highly potent inhibitor of TOPK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[5][6] Its ability to suppress the growth of TOPK-positive cancer cells has been extensively documented in preclinical studies, positioning it as a promising candidate for further clinical investigation.[2] This document aims to consolidate the current technical knowledge on OTS514, serving as a resource for researchers and drug development professionals in the field of oncology.

Chemical Properties and Formulation

This compound is the salt form of the active OTS514 compound. Key chemical details are summarized below.

| Property | Value |

| Chemical Name | 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride |

| Molecular Formula | C₂₁H₂₀N₂O₂S · HCl |

| Molecular Weight | 400.92 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action

OTS514 exerts its anti-cancer effects primarily through the potent and selective inhibition of TOPK's kinase activity. This inhibition disrupts the downstream signaling cascades that are reliant on TOPK's function, leading to several key cellular outcomes:

-

Inhibition of Cytokinesis: TOPK is essential for the successful completion of cytokinesis. It has been shown to interact with and phosphorylate key proteins involved in this process, including PRC1 (Protein Regulator of Cytokinesis 1) and the AAA+ ATPase p97.[1][4] By inhibiting TOPK, OTS514 causes failures in the abscission step of cytokinesis, leading to the formation of multinucleated cells and subsequent apoptosis.[7]

-

Induction of Apoptosis: Treatment with OTS514 leads to a significant increase in apoptotic cell death.[2] This is mediated, in part, by the upregulation of the FOXO3 transcription factor and its downstream targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[2] Furthermore, OTS514-induced apoptosis is associated with the cleavage of PARP and increased activity of caspases 3 and 7.[8]

-

Cell Cycle Arrest: By upregulating p21 and p27, OTS514 can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and undergoing division.[2]

-

Modulation of Oncogenic Signaling Pathways: OTS514 has been shown to disrupt several pro-survival signaling pathways that are frequently dysregulated in cancer. These include the AKT, p38 MAPK, and NF-κB signaling pathways.[2][9] Additionally, OTS514 treatment leads to a decrease in the expression of the transcription factor FOXM1, which is a key regulator of cell cycle progression and is often overexpressed in cancer.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of OTS514 from various preclinical studies.

Table 1: In Vitro Kinase and Cell Line Activity of OTS514

| Target/Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| TOPK (cell-free) | N/A | 2.6 | [5][6] |

| Kidney Cancer | |||

| VMRC-RCW | Kidney | 19.9 - 44.1 (range) | [5] |

| Caki-1 | Kidney | 19.9 - 44.1 (range) | [5] |

| Caki-2 | Kidney | 19.9 - 44.1 (range) | [5] |

| 769-P | Kidney | 19.9 - 44.1 (range) | [5] |

| 786-O | Kidney | 19.9 - 44.1 (range) | [5] |

| Ovarian Cancer | |||

| Multiple Cell Lines | Ovarian | 3.0 - 46 (range) | [5] |

| Multiple Myeloma | |||

| Various HMCLs | Multiple Myeloma | Nanomolar range | [2] |

| Oral Squamous Cell Carcinoma | |||

| HSC-2, HSC-3, SAS, OSC-19 | Oral Squamous Cell | Dose-dependent decrease in survival | [8] |

Table 2: In Vivo Efficacy of OTS514 and its derivative OTS964

| Cancer Model | Compound | Dosing Regimen | Outcome | Reference(s) |

| Human Lung Cancer Xenograft | OTS514 | Not specified | In vivo efficacy demonstrated | [5] |

| ES-2 Ovarian Cancer Xenograft | OTS514 | Orally administered | Significantly elongated overall survival | [5] |

| Multiple Myeloma Xenograft | OTS964 | 100 mg/kg, orally, 5 days/week | Reduced tumor size by 48%-81% | [2] |

| HSC-2 Oral Cancer Xenograft | OTS514 | Not specified | Suppressed tumor growth | [8] |

Note: OTS964 is a closely related derivative of OTS514, often used in in vivo studies due to improved oral bioavailability.[2][3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize TOPK inhibitors like OTS514. These should be adapted and optimized for specific experimental conditions.

In Vitro TOPK Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TOPK in a cell-free system.

Materials:

-

Recombinant human TOPK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Substrate peptide (e.g., a generic kinase substrate like myelin basic protein, or a specific TOPK substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

Detection reagents (e.g., scintillation fluid for radiolabeled ATP, or phosphospecific antibodies for ELISA-based detection)

Procedure:

-

Prepare serial dilutions of OTS514 in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant TOPK enzyme, and the substrate peptide to each well.

-

Add the diluted OTS514 or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor cocktail).

-

Detect the amount of substrate phosphorylation. For radiolabeled assays, this involves transferring the reaction mixture to a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ELISA-based methods, this involves using a phosphospecific antibody to detect the phosphorylated substrate.

-

Calculate the percentage of inhibition for each OTS514 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of OTS514 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of OTS514 in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of OTS514 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each OTS514 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a tumor in an immunodeficient mouse model to evaluate the in vivo efficacy of OTS514.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Sterile PBS or appropriate cell culture medium for injection

-

This compound or its derivative (e.g., OTS964) formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intravenous injection)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Culture the cancer cells to a sufficient number and harvest them. Resuspend the cells in sterile PBS or medium at a specific concentration (e.g., 1-10 x 10⁶ cells per 100 µL).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer OTS514 (or its derivative) or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of OTS514.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by OTS514.

TOPK's Role in Cytokinesis and its Inhibition by OTS514

Downstream Effects of OTS514 on Oncogenic Signaling

Experimental Workflow for Evaluating OTS514

Clinical Development and Future Perspectives

As of the latest available information, specific clinical trial data for OTS514 is not widely published in the search results. The preclinical data strongly support its potential as an anti-cancer therapeutic. A related compound, OTS964, was anticipated to enter Phase 1 clinical trials.[3] The primary challenges in the clinical development of TOPK inhibitors include managing potential on-target toxicities, particularly hematological side effects, and identifying the patient populations most likely to benefit from this therapeutic approach. Future research will likely focus on optimizing dosing schedules, exploring combination therapies to enhance efficacy and mitigate resistance, and developing predictive biomarkers to guide patient selection.

Conclusion

This compound is a potent and selective TOPK inhibitor with compelling preclinical anti-tumor activity across a range of cancer types. Its mechanism of action, centered on the disruption of cytokinesis and the induction of apoptosis, provides a strong rationale for its development as a novel anti-cancer agent. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of targeting TOPK in oncology. Continued investigation into the clinical application of OTS514 and other TOPK inhibitors holds promise for the development of new and effective cancer treatments.

References

- 1. Critical roles of T-LAK cell-originated protein kinase in cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 4. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

OTS514 Hydrochloride: A Potent TOPK Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Discovery, Chemical Structure, and Mechanism of Action of OTS514 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a wide range of human cancers and correlates with poor patient prognosis, making it a compelling target for cancer therapy.[1][2] OTS514 has demonstrated significant anti-tumor activity in various preclinical cancer models by inducing cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental methodologies and a summary of its effects on key signaling pathways.

Discovery and Chemical Properties

OTS514 was identified through a large-scale screening of approximately 300,000 compounds, followed by the synthesis and evaluation of over 1,000 derivatives to optimize potency and drug-like properties.[2][5] This effort led to the identification of a thieno[2,3-c]quinolone scaffold with potent TOPK inhibitory activity.

Chemical Structure

-

IUPAC Name: 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride[6][7]

-

Chemical Formula: C₂₁H₂₁ClN₂O₂S[6]

-

CAS Number: 2319647-76-0 (for hydrochloride salt)[6]

Chemical structure of this compound.

Mechanism of Action

OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and cytokinesis.

Direct TOPK Inhibition

OTS514 is a highly potent inhibitor of TOPK, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM in cell-free kinase assays.[1][3][8][9][10]

Downstream Signaling Pathways

Inhibition of TOPK by OTS514 leads to a cascade of downstream effects, ultimately resulting in cancer cell death. The key affected pathways include:

-

Induction of Cell Cycle Arrest and Apoptosis: OTS514 treatment leads to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][3][4][8]

-

Modulation of Key Signaling Nodes: The compound has been shown to disrupt several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[1][4]

-

Regulation of Transcription Factors: OTS514 treatment results in the upregulation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1][4] Concurrently, it suppresses the activity of the pro-proliferative transcription factor FOXM1.[1][4][6][11]

The following diagram illustrates the proposed signaling pathway affected by OTS514.

OTS514 inhibits TOPK, leading to the suppression of pro-survival pathways and activation of tumor suppressor pathways, ultimately causing cell cycle arrest and apoptosis.

Quantitative Data

The efficacy of OTS514 has been quantified across various cancer types, demonstrating its broad therapeutic potential.

| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |

| Cell-Free Kinase Assay | TOPK | 2.6 | [1][3][8][9][10] |

| Cell Viability Assay | Kidney Cancer (VMRC-RCW, Caki-1, etc.) | 19.9 - 44.1 | [3] |

| Ovarian Cancer | 3.0 - 46 | [3] | |

| Small Cell Lung Cancer | 0.4 - 42.6 | [6][11] | |

| Human Myeloma Cell Lines (HMCLs) | Nanomolar range | [4][7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the evaluation of OTS514.

Drug Discovery and Preclinical Evaluation Workflow

The overall process for identifying and validating OTS514 as a clinical candidate is outlined below.

Workflow for the discovery and preclinical evaluation of OTS514.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with OTS514.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells per well and incubate overnight.[4][6]

-

Compound Treatment: Treat the cells with various concentrations of OTS514 (e.g., 0-100 nM) and incubate for a specified period (typically 72 hours).[7]

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][12][13]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][6]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the TOPK signaling pathway after OTS514 treatment.[3][14]

-

Cell Lysis: Treat cells with OTS514 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][14]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][14]

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-AKT, total AKT, FOXM1, cleaved PARP, GAPDH) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][14]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.[8]

-

Cell Treatment and Harvesting: Treat cells with OTS514 (e.g., 10 nM) for 24 hours.[15] Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate on ice for at least 2 hours or at -20°C overnight.[8][16]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI, a DNA intercalating agent) and RNase A.[8]

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[8]

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[17]

In Vivo Mouse Xenograft Studies

These studies assess the anti-tumor efficacy of OTS514 in a living organism.[10][18]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[5][10]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5][10]

-

Drug Administration: Administer OTS514 or a vehicle control to the mice. Administration can be intravenous (e.g., 5 mg/kg daily) or, for related compounds like OTS964, oral (e.g., 100 mg/kg daily).[4][5][10]

-

Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., twice a week) for the duration of the study (e.g., 2-3 weeks).[5]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a promising anti-cancer agent that potently and selectively targets TOPK, a key kinase implicated in the proliferation and survival of numerous cancers. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways, has been well-characterized in preclinical studies. The extensive in vitro and in vivo data support the continued investigation of OTS514 and other TOPK inhibitors as a potential therapeutic strategy for a variety of malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. protocols.io [protocols.io]

- 3. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. axonmedchem.com [axonmedchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow Cytometry Protocol [sigmaaldrich.com]

- 18. veterinarypaper.com [veterinarypaper.com]

OTS514 Hydrochloride: A Technical Guide to a Potent TOPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and correlates with poor prognosis. OTS514 hydrochloride has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research.

Chemical and Physical Properties

This compound is the hydrochloride salt of OTS514. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 2319647-76-0 |

| Molecular Formula | C₂₁H₂₁ClN₂O₂S |

| Molecular Weight | 400.92 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Synonyms | OTS514 HCl, OTS-514 hydrochloride |

Mechanism of Action

OTS514 exerts its anti-cancer effects by specifically targeting and inhibiting the kinase activity of TOPK. TOPK is a key regulator of mitosis and is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and metastasis.

TOPK Inhibition

OTS514 binds to the ATP-binding pocket of TOPK, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling cascades. The IC50 value for TOPK kinase inhibition by OTS514 is approximately 2.6 nM.

Downstream Signaling Pathways

Inhibition of TOPK by OTS514 disrupts several critical signaling pathways implicated in cancer progression:

-

AKT Pathway: OTS514 treatment has been shown to decrease the phosphorylation of AKT, a key protein in cell survival and proliferation.

-

p38 MAPK Pathway: The activity of p38 MAPK, which is involved in cellular stress responses and apoptosis, is suppressed by OTS514.

-

NF-κB Pathway: OTS514 can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

-

FOXM1 Regulation: The transcription factor FOXM1, a master regulator of cell cycle progression, is a downstream target of TOPK. OTS514 treatment leads to a reduction in FOXM1 activity.

The inhibition of these pathways ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.

T-LAK Cell-Originated Protein Kinase (TOPK): A Comprehensive Technical Guide on its Role in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Under normal physiological conditions, TOPK expression is primarily restricted to tissues with high proliferative activity, such as the testes and certain fetal tissues.[2][3] However, TOPK is frequently overexpressed in a wide range of human malignancies, where its elevated expression is often correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[1][4][5] This technical guide provides an in-depth overview of TOPK's function in cancer, detailing its involvement in key signaling pathways, its role as a prognostic biomarker, and its potential as a therapeutic target. Furthermore, this guide furnishes detailed experimental protocols for the study of TOPK and presents quantitative data in a structured format to facilitate research and drug development efforts targeting this oncogenic kinase.

The Role of TOPK in Cancer Pathogenesis

TOPK is a pivotal regulator of multiple cellular processes that are fundamental to cancer initiation and progression.[2] Its dysregulation contributes to several hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and activation of invasion and metastasis.[4][6]

Cell Cycle Regulation and Proliferation

TOPK plays a crucial role in mitotic progression.[1] It is activated during the G2/M phase of the cell cycle and is involved in chromatin condensation through the phosphorylation of histone H3.[1] The kinase activity of TOPK is essential for proper cytokinesis, and its depletion can lead to defects in cell division.[7] In cancer cells, the overexpression of TOPK contributes to uncontrolled proliferation by driving cells through the cell cycle.[1]

Invasion and Metastasis

Elevated TOPK expression is strongly associated with increased tumor cell migration, invasion, and metastasis.[1][6] TOPK promotes the epithelial-mesenchymal transition (EMT), a key process in the metastatic cascade, by upregulating transcription factors such as Snail and Slug.[2] It also enhances the production of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor cell invasion.[6] Furthermore, TOPK has been shown to promote the survival and migratory capacity of circulating tumor cells (CTCs), which are critical for the establishment of distant metastases.[8]

Drug Resistance

TOPK contributes to resistance to various cancer therapies, including chemotherapy and targeted agents.[9] It can confer resistance to apoptosis-inducing drugs by activating pro-survival signaling pathways.[10] For instance, TOPK has been implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) by activating the c-Jun/AP-1 signaling pathway.[9]

TOPK Signaling Pathways in Cancer

TOPK functions as a central node in a complex network of signaling pathways that drive tumorigenesis. Its kinase activity allows it to phosphorylate and regulate a multitude of downstream substrates, thereby influencing diverse cellular functions.

MAPK/ERK Pathway

TOPK is a component of the MAPK/ERK signaling cascade, a critical pathway that regulates cell growth, proliferation, and survival.[4] TOPK can directly phosphorylate and activate ERK2, leading to the activation of downstream transcription factors such as c-Jun and AP-1.[11][12] This activation results in the expression of genes that promote cell cycle progression and proliferation.[9] A positive feedback loop has been identified where ERK2 can also phosphorylate and activate TOPK, further amplifying the oncogenic signal.[12]

Caption: TOPK and the MAPK/ERK Signaling Pathway.

PI3K/AKT Pathway

TOPK also intersects with the PI3K/AKT pathway, another critical signaling axis for cell survival and proliferation.[8] TOPK can promote the phosphorylation and activation of AKT by relieving the inhibitory effects of PTEN.[8] Activated AKT then phosphorylates a range of downstream targets to inhibit apoptosis and promote cell growth.

Caption: TOPK's interaction with the PI3K/AKT Pathway.

TGF-β/Smad Pathway

TOPK has been shown to facilitate EMT and invasion of breast cancer cells through the TGF-β1/Smad signaling pathway by upregulating TBX3.[2] This highlights a mechanism by which TOPK contributes to the metastatic potential of cancer cells.

Caption: TOPK's role in the TGF-β/Smad Pathway and EMT.

TOPK as a Prognostic Biomarker

Consistent with its pro-tumorigenic functions, high expression of TOPK has been significantly associated with poor prognosis in a variety of cancers. This makes TOPK a promising biomarker for patient stratification and prediction of clinical outcomes.

TOPK Expression in Different Cancers

TOPK is overexpressed in a wide array of solid tumors and hematological malignancies. The Cancer Genome Atlas (TCGA) data reveals significantly higher TOPK expression in numerous cancer types compared to their corresponding normal tissues.[1]

Table 1: TOPK Expression in Various Cancers

| Cancer Type | TOPK Expression Status | Reference |

| Colorectal Cancer | High | [1][5] |

| Breast Cancer | High | [1][13] |

| Lung Cancer | High | [1][5] |

| Ovarian Cancer | High | [1] |

| Prostate Cancer | High | [5][8] |

| Gastric Cancer | High | [5] |

| Esophageal Squamous Cell Carcinoma | High | [14] |

| Melanoma | High | [1] |

| Glioblastoma | High | [1] |

| Osteosarcoma | High | [15] |

| Acute Myeloid Leukemia (AML) | Low | [1] |

| Testicular Germ Cell Tumors | Low | [1] |

Correlation of TOPK Expression with Clinical Outcomes

High TOPK expression is a strong predictor of adverse clinical outcomes, including reduced overall survival (OS), progression-free survival (PFS), and disease-free survival (DFS).[5]

Table 2: Prognostic Significance of High TOPK Expression

| Cancer Type | Prognostic Association | Hazard Ratio (HR) for OS (95% CI) | Reference |

| Various Cancers (Meta-analysis) | Poor Overall Survival | 1.69 (1.33-2.04) | [5][16] |

| Lung Cancer | Poor Overall Survival | 2.30 (1.79-2.81) | [5][16] |

| Colorectal Cancer | Poor Overall Survival | 2.39 (1.81-2.97) | [5][16] |

| Epithelial Ovarian Cancer | Poor Progression-Free & Overall Survival | Not Specified | [1] |

| Osteosarcoma | Shorter Overall Survival | Not Specified | [15] |

TOPK as a Therapeutic Target

The differential expression of TOPK between cancer cells and most normal tissues, combined with its critical role in tumor progression, makes it an attractive target for cancer therapy.[3][4][13] Inhibition of TOPK has shown promising preclinical efficacy in suppressing tumor growth and enhancing the effects of conventional therapies.[7]

Table 3: Preclinical TOPK Inhibitors

| Inhibitor | Mechanism of Action | In Vitro/In Vivo Efficacy | Reference |

| HI-TOPK-032 | ATP-competitive inhibitor | Suppresses growth of colon, skin, and nasopharyngeal cancer cells in vitro and in vivo. | [1] |

| OTS514/OTS964 | Potent TOPK inhibitors | Induce complete tumor regression in xenograft models of human lung cancer by inhibiting cytokinesis. | [1][7] |

| SKLB-C05 | Selective TOPK inhibitor | Blocks proliferation and metastasis of human colorectal cancer by regulating downstream signaling. | [1] |

Experimental Protocols for Studying TOPK

This section provides detailed methodologies for key experiments used to investigate the function and regulation of TOPK in cancer.

Analysis of TOPK Expression

This protocol allows for the quantification of TOPK mRNA levels in cells or tissues.

-

RNA Extraction: Isolate total RNA from cell pellets or tissue samples using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for TOPK and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: Calculate the relative expression of TOPK mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[10][17][18][19][20]

This protocol is used to detect and quantify TOPK protein levels.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TOPK (and loading control, e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][6][11][21][22]

This protocol allows for the visualization of TOPK protein expression and localization within tissue sections.

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against TOPK overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB substrate kit.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[13][23][24][25][26]

Functional Assays

This method is used to transiently reduce TOPK expression to study its function.

-

Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.

-

Transfection Complex Preparation: Dilute TOPK-specific siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

-

Validation of Knockdown: Assess the efficiency of TOPK knockdown by qRT-PCR and Western blotting.[9][27][28]

This technique is used to generate stable cell lines with a permanent disruption of the TOPK gene.

-

gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the TOPK gene into a Cas9-expressing vector.

-

Transfection and Selection: Transfect the gRNA/Cas9 plasmid into the target cancer cell line. Select for transfected cells using an appropriate selection marker (e.g., puromycin).

-

Single-Cell Cloning: Isolate single cells by limiting dilution or FACS to establish clonal populations.

-

Validation of Knockout: Screen the clones for TOPK knockout by Western blotting and confirm the genomic modification by sequencing the target locus.[2][4][12][29]

This assay measures the kinase activity of TOPK.

-

Reaction Setup: In a microcentrifuge tube, combine recombinant active TOPK protein, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and kinase reaction buffer.

-

Initiate Reaction: Start the reaction by adding ATP (can be radiolabeled [γ-32P]ATP or unlabeled ATP for detection with phospho-specific antibodies).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding SDS sample buffer. Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radiolabeled ATP) or Western blotting with a phospho-specific antibody. Alternatively, luminescent ADP-Glo™ kinase assays can be used to measure ADP formation.[1][14][30][31][32]

These assays are used to assess the effect of TOPK on cell motility.

-

Wound Healing Assay:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Monitor and capture images of the wound closure over time.

-

-

Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with a layer of Matrigel.

-

Seed cells in the upper chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

After incubation, remove non-invading cells from the upper surface and stain and count the cells that have invaded through the Matrigel to the lower surface of the membrane.[3][15][16][33][34]

-

In Vivo Xenograft Models

This approach is used to study the effect of TOPK on tumor growth in a living organism.

-

Cell Preparation: Harvest cancer cells with modulated TOPK expression (knockdown, knockout, or overexpression) and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors for weight measurement, and perform histological and molecular analyses (e.g., IHC, Western blotting).[35][36][37]

Protein-Protein Interaction Studies

This technique is used to identify proteins that interact with TOPK.

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for TOPK (or a tag if TOPK is tagged) to pull down TOPK and its interacting partners.

-

Washing: Wash the immunoprecipitated complexes to remove non-specific binding proteins.

-

Elution and Analysis: Elute the protein complexes and analyze the interacting proteins by Western blotting or mass spectrometry.[8][38][39][40]

Caption: Experimental workflow for investigating TOPK.

Conclusion

T-LAK cell-originated protein kinase has emerged as a critical player in the pathogenesis of numerous cancers. Its roles in promoting proliferation, survival, invasion, and drug resistance, coupled with its overexpression in malignant tissues and association with poor clinical outcomes, firmly establish it as a high-value target for cancer therapy. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research into the complex biology of TOPK and accelerate the development of novel therapeutic strategies aimed at inhibiting its oncogenic functions. The continued investigation of TOPK and its signaling networks holds significant promise for improving the treatment of a wide range of cancers.

References

- 1. protocols.io [protocols.io]

- 2. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. siRNA knockdown [protocols.io]

- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]

- 13. bosterbio.com [bosterbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 16. corning.com [corning.com]

- 17. media.tghn.org [media.tghn.org]

- 18. elearning.unite.it [elearning.unite.it]

- 19. pages.vassar.edu [pages.vassar.edu]

- 20. illumina.com [illumina.com]

- 21. astorscientific.us [astorscientific.us]

- 22. bio-rad.com [bio-rad.com]

- 23. biocompare.com [biocompare.com]

- 24. Immunohistochemistry Procedure [sigmaaldrich.com]

- 25. cancer.wisc.edu [cancer.wisc.edu]

- 26. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. youtube.com [youtube.com]

- 30. promega.es [promega.es]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 34. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 37. Monitoring and modulation of the tumor microenvironment for enhanced cancer modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 39. bitesizebio.com [bitesizebio.com]

- 40. academic.oup.com [academic.oup.com]

Preliminary Studies on the Antineoplastic Activity of OTS514 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antineoplastic activity of OTS514 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction

This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][2] TOPK plays a crucial role in mitosis, and its inhibition has been shown to induce cytokinesis failure and subsequent apoptosis in cancer cells.[3] This document summarizes the current understanding of OTS514's mechanism of action, its efficacy in various cancer models, and detailed protocols for key preclinical experiments.

Mechanism of Action

OTS514 exerts its antineoplastic effects by directly inhibiting the kinase activity of TOPK with a high degree of potency (IC50: 2.6 nM).[4][5][6] Inhibition of TOPK by OTS514 disrupts several critical downstream signaling pathways that are essential for cancer cell proliferation, survival, and maintenance of a stem-cell-like phenotype. The key pathways affected include:

-

FOXM1 Signaling: TOPK inhibition leads to a reduction in the activity of the transcription factor FOXM1, a key regulator of cell cycle progression and a contributor to the cancer stem cell phenotype.[7]

-

AKT, p38 MAPK, and NF-κB Signaling: OTS514 has been shown to disrupt the pro-survival signaling cascades mediated by AKT, p38 MAPK, and NF-κB.[2][7] This disruption contributes to the induction of apoptosis in cancer cells.

-

p53 Signaling: In some cancer types, such as oral squamous cell carcinoma, OTS514-induced apoptosis is mediated through the p53 signaling pathway.[2]

-

FOXO3 and Cell Cycle Regulation: Treatment with OTS514 leads to the elevation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27), resulting in cell cycle arrest.[7]

The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells, leading to an overall anti-tumor response.

In Vitro Antineoplastic Activity

OTS514 has demonstrated potent growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range, highlighting the compound's high potency.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |

| Multiple Myeloma | MM.1S, RPMI-8226, U266, OPM2, KMS-11, H929 | 11.6 - 29.4 | [2] |

| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [5] |

| Ovarian Cancer | Various | 3.0 - 46 | [5] |

| Small Cell Lung Cancer | Various | 0.4 - 42.6 | [2] |

In Vivo Antineoplastic Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of OTS514 and its related compound, OTS964.

| Cancer Type | Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| Multiple Myeloma | Aggressive mouse xenograft | OTS964 | 100 mg/kg, oral, 5 days/week | 48% - 81% reduction in tumor size | [7] |

| Ovarian Cancer | ES-2 abdominal dissemination | OTS514 | Oral administration | Significantly elongated overall survival | [5] |

| Lung Cancer | Human lung tumor xenograft | OTS964 | Intravenous (liposomal) | Complete tumor regression in 5 out of 6 mice | [3] |

Note: OTS964 is a precursor to OTS514 and shares a similar mechanism of action.[3]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in the evaluation of OTS514's effect on human myeloma cell lines.[8]

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]

- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

OTS514: A Potent Inhibitor of PDZ-Binding Kinase (PBK/TOPK) for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

OTS514 is a potent and selective small-molecule inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK).[1][2][3] This kinase is a promising therapeutic target in oncology due to its overexpression in a variety of human cancers and its limited expression in normal tissues. High expression of PBK/TOPK often correlates with poor patient prognosis. OTS514 has demonstrated significant anti-tumor activity in preclinical models, including in vitro and in vivo studies, by inducing cell cycle arrest, apoptosis, and inhibiting key pro-survival signaling pathways. This technical guide provides a comprehensive overview of OTS514, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of its effects on cellular signaling.

Introduction to OTS514 and PBK/TOPK

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a crucial role in mitosis and cell proliferation.[4] Its expression is tightly regulated in normal tissues but is frequently upregulated in a wide range of malignancies, including multiple myeloma, oral squamous cell carcinoma, kidney cancer, ovarian cancer, and small cell lung cancer. This aberrant expression makes PBK/TOPK an attractive target for cancer therapy.

OTS514 has emerged as a highly potent inhibitor of PBK/TOPK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] Its mechanism of action involves the direct inhibition of the kinase activity of PBK/TOPK, leading to the disruption of downstream signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on OTS514 Efficacy

The anti-proliferative activity of OTS514 has been evaluated across a panel of cancer cell lines, demonstrating potent inhibition at nanomolar concentrations.

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| PBK/TOPK | 2.6 |

Table 1: In vitro kinase inhibitory activity of OTS514 against PBK/TOPK.[1][2][3]

In Vitro Anti-proliferative Activity (IC50)

| Cancer Type | Cell Line | IC50 (nM) |

| Multiple Myeloma | MM.1S | 11.6 - 29.4 |

| RPMI-8226 | 11.6 - 29.4 | |

| U266 | 11.6 - 29.4 | |

| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 |

| Caki-1 | 19.9 - 44.1 | |

| Caki-2 | 19.9 - 44.1 | |

| 769-P | 19.9 - 44.1 | |

| 786-O | 19.9 - 44.1 | |

| Ovarian Cancer | ES-2 | 3.0 - 46.0 |

| and others | 3.0 - 46.0 | |

| Small Cell Lung Cancer | Various | 0.4 - 42.6 |

Table 2: In vitro anti-proliferative activity of OTS514 in various cancer cell lines, as determined by cell viability assays.

In Vivo Efficacy in Xenograft Models

| Cancer Model | Animal Model | Dosing Regimen | Outcome |

| Multiple Myeloma | Mouse Xenograft | 10 mg/kg, intraperitoneally, every 2 days | Significant suppression of tumor growth |

| Ovarian Cancer | ES-2 Peritoneal Dissemination Xenograft | 25 mg/kg and 50 mg/kg, oral administration | Significantly elongated overall survival |

Table 3: In vivo efficacy of OTS514 in mouse xenograft models.[2]

Mechanism of Action and Signaling Pathways

OTS514 exerts its anti-cancer effects by inhibiting PBK/TOPK, which in turn modulates several downstream signaling pathways crucial for tumor cell survival and proliferation.

Key downstream effects of OTS514-mediated PBK/TOPK inhibition include:

-

Induction of Apoptosis: OTS514 treatment leads to the induction of programmed cell death.

-

Cell Cycle Arrest: The compound causes a halt in the cell cycle, preventing cancer cell division.[1][2][3]

-

Modulation of Key Signaling Pathways: OTS514 has been shown to disrupt the following pro-survival pathways:

-

Downregulation of FOXM1: OTS514 treatment leads to a reduction in the levels of the transcription factor FOXM1, a key regulator of cell cycle progression.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of OTS514.

In Vitro Kinase Assay

A representative protocol for determining the in vitro kinase inhibitory activity of OTS514 against PBK/TOPK.

-

Reagents and Materials:

-

Recombinant human PBK/TOPK enzyme.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

-

ATP (at a concentration around the Km for PBK/TOPK).

-

Substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein or a specific PBK/TOPK substrate).

-

OTS514 stock solution (in DMSO).

-

Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay).

-

96-well or 384-well plates.

-

Plate reader (scintillation counter or luminometer/fluorometer).

-

-

Procedure:

-

Prepare serial dilutions of OTS514 in DMSO and then dilute further in kinase buffer to the desired final concentrations.

-

In a multi-well plate, add the PBK/TOPK enzyme, the substrate peptide, and the OTS514 dilutions.

-

Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

-

Detect the kinase activity. For radiometric assays, quantify the incorporation of ³²P into the substrate. For fluorescence-based assays, measure the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the OTS514 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

A standard protocol for assessing the anti-proliferative effects of OTS514 on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

OTS514 stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of OTS514 in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of OTS514. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the OTS514 concentration to determine the IC50 value.[6][7]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

A flow cytometry-based protocol to quantify apoptosis induced by OTS514.[8][9][10]

-

Reagents and Materials:

-

Cancer cell lines.

-

Complete cell culture medium.

-

OTS514.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells and treat with OTS514 at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

In Vivo Xenograft Study

A general protocol for evaluating the in vivo efficacy of OTS514 in a mouse xenograft model.[11][12][13][14][15]

-

Animal Model and Cell Implantation:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Drug Administration:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare the OTS514 formulation for administration (e.g., in a vehicle suitable for oral or intraperitoneal injection).

-

Administer OTS514 at the desired dose and schedule (e.g., 10 mg/kg, intraperitoneally, every 2 days). The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure tumor volume (e.g., using calipers, Volume = (Length x Width²)/2) and body weight regularly (e.g., twice a week).

-

Monitor the mice for any signs of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

-

Conclusion

OTS514 is a potent and specific inhibitor of PBK/TOPK with significant anti-cancer activity demonstrated in a range of preclinical models. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key pro-survival signaling pathways, underscores its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this technical guide provide a solid foundation for further research and development of OTS514 as a targeted cancer therapy. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential in human patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 14. LLC cells tumor xenograft model [protocols.io]

- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

OTS514: A Technical Guide to the Hydrochloride Salt versus Free Base Forms for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells. This technical guide provides an in-depth comparison of the OTS514 hydrochloride salt and its free base form for research and development purposes. It consolidates key data on their chemical properties, biological activity, and provides detailed experimental protocols to aid researchers in selecting the appropriate form and designing robust experiments.

Introduction to OTS514 and TOPK Inhibition